molecular formula C23H25N3O4 B2524970 N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899735-79-6

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2524970
M. Wt: 407.47
InChI Key: MPIMXCIWNHFBSO-UHFFFAOYSA-N
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Description

The compound "N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a structurally complex molecule that is likely to possess a range of biological activities due to its diverse functional groups and heterocyclic core. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrazine derivatives and their synthesis, properties, and potential applications, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves condensation reactions, as seen in the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides and the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid to produce N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions that would allow for the introduction of the 3,4,5-trimethoxyphenyl and carboxamide groups onto the pyrazine core.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry . These techniques can provide detailed information about the electronic environment and the geometry of the molecule. For instance, the HOMO and LUMO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide helps in understanding the charge transfer within the molecule . Such analyses could be applied to the compound of interest to gain insights into its electronic structure and reactivity.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including cross-coupling reactions as demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . The reactivity of the compound "N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" could be explored in similar reactions, potentially leading to a variety of substituted derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the molecule's dipole moment, solubility, and stability . The compound , with its trimethoxyphenyl and carboxamide groups, is likely to exhibit unique properties that could be elucidated through experimental studies and computational modeling.

Scientific Research Applications

Synthesis and Characterization

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is involved in the synthesis of various pyrazole and pyrazolopyrimidine derivatives, which have been characterized for their potential in scientific research. These compounds are synthesized through reactions involving hydrazine hydrate and have been analyzed using spectral data and elemental analysis for their structural establishment. For instance, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, highlighting the compound's role in the development of new cytotoxic agents (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

Compounds derived from N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide have been evaluated for their antibacterial and antifungal activities. The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents, as well as their evaluation against various microbial strains, demonstrates the compound's relevance in the development of new antimicrobial agents. These synthesized compounds have shown moderate to potent antimicrobial activity, suggesting their potential use in combating infectious diseases (Solankee & Patel, 2004).

Anticancer and Antioxidant Activities

The compound has also been studied for its potential anticancer and antioxidant activities. Novel derivatives have been synthesized and evaluated for their efficacy against cancer cell lines and their capability to scavenge free radicals. This research underscores the compound's significance in the search for new therapeutic agents with anticancer and antioxidant properties. For example, the synthesis and anticancer evaluation of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide against breast cancer cells highlights its potential in anticancer drug development (Senthilkumar, Umarani, & Satheesh, 2021).

Antifungal Leads Targeting Succinate Dehydrogenase

Exploring the antifungal potential of N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide derivatives, particularly those targeting succinate dehydrogenase (SDH), has yielded promising results. This line of research has led to the discovery of novel antifungal leads that exhibit excellent efficacy against various fungal pathogens, thereby contributing to the development of potent antifungal agents (Wang, Wang, Qiu, Chen, Lu, Li, Yang, & Xue, 2020).

Future Directions

The TMP group serves as a versatile pharmacophore with potential applications across a wide range of biomedical fields . Future research could focus on exploring its potential in the development of new therapeutic agents.

properties

IUPAC Name

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-14-16(15-20(29-2)22(19)30-3)21-18-10-7-11-25(18)12-13-26(21)23(27)24-17-8-5-4-6-9-17/h4-11,14-15,21H,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIMXCIWNHFBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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